molecular formula C6H5BrN2O2 B13333256 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one

Cat. No.: B13333256
M. Wt: 217.02 g/mol
InChI Key: WGQXRBAURAMMBR-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one: is a heterocyclic compound that features a unique structure combining a pyrazole ring with an oxazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1H-pyrazole with ethylene oxide under controlled conditions to form the desired oxazine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[5,1-c][1,4]oxazines, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology and Medicine: The compound has shown potential in biological assays for its activity against various enzymes and receptors. It is being investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: Compared to these similar compounds, 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

3-bromo-6,7-dihydropyrazolo[5,1-c][1,4]oxazin-4-one

InChI

InChI=1S/C6H5BrN2O2/c7-4-3-8-9-1-2-11-6(10)5(4)9/h3H,1-2H2

InChI Key

WGQXRBAURAMMBR-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C(C=NN21)Br

Origin of Product

United States

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